1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of 4-ethoxybenzyl chloride: This can be achieved by reacting 4-ethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride under anhydrous conditions.
N-alkylation of piperazine: The 4-ethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydride to form 1-(4-ethoxybenzyl)piperazine.
Sulfonylation: Finally, 1-(4-ethoxybenzyl)piperazine is reacted with propylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 1-(4-ethoxybenzyl)-4-(propylthio)piperazine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, including neurotransmitter receptors, enzymes, and ion channels. The ethoxybenzyl and propylsulfonyl groups may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(4-methoxybenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(4-ethoxybenzyl)-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
Uniqueness: 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of the ethoxybenzyl and propylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-5-7-16(8-6-15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYNMUTYIBDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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